molecular formula C15H14N4O2S2 B2717379 4-phenyl-1-(1-(thiophen-2-ylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole CAS No. 2034284-04-1

4-phenyl-1-(1-(thiophen-2-ylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole

Cat. No.: B2717379
CAS No.: 2034284-04-1
M. Wt: 346.42
InChI Key: GDIPPDFBGCMYAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-phenyl-1-(1-(thiophen-2-ylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole is a complex organic compound that belongs to the class of azetidines and triazoles. This compound is characterized by the presence of a phenyl group, a thiophen-2-ylsulfonyl group, and a triazole ring, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-1-(1-(thiophen-2-ylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the azetidine ring.

    Introduction of the Thiophen-2-ylsulfonyl Group: This step involves the sulfonylation of the azetidine ring using thiophen-2-ylsulfonyl chloride in the presence of a base.

    Formation of the Triazole Ring: This step involves the cycloaddition reaction between an azide and an alkyne to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-1-(1-(thiophen-2-ylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield corresponding alcohols or amines.

Scientific Research Applications

4-phenyl-1-(1-(thiophen-2-ylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-phenyl-1-(1-(thiophen-2-ylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-phenyl-1-(1-(thiophen-2-ylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole can be compared with other similar compounds, such as:

    This compound derivatives: These compounds have similar structures but may have different substituents on the phenyl or triazole rings.

    Other azetidine-triazole compounds: These compounds share the azetidine and triazole rings but may have different substituents or functional groups.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique chemical and biological properties.

Properties

IUPAC Name

4-phenyl-1-(1-thiophen-2-ylsulfonylazetidin-3-yl)triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S2/c20-23(21,15-7-4-8-22-15)18-9-13(10-18)19-11-14(16-17-19)12-5-2-1-3-6-12/h1-8,11,13H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDIPPDFBGCMYAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=CS2)N3C=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.